4-(difluoromethyl)-1-(2-fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
. These compounds are characterized by their unique structure, which includes a pyrazole ring fused to a pyridine ring. The presence of difluoromethyl and fluorophenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization with difluoromethyl and fluorophenyl groups . One common method involves the use of metal-based catalysts to facilitate the difluoromethylation process . The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability . Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways . This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may differ in their substituents and functional groups.
Difluoromethylated Compounds: Compounds containing the difluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability.
Uniqueness
3-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER stands out due to its combination of difluoromethyl and fluorophenyl groups, which enhance its chemical reactivity and biological activity . This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H14F3N3O |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(3-methoxyphenyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H14F3N3O/c1-27-13-6-4-5-12(9-13)17-10-14(19(22)23)15-11-24-26(20(15)25-17)18-8-3-2-7-16(18)21/h2-11,19H,1H3 |
InChI Key |
ALAXAZBFJGIBCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(F)F |
Origin of Product |
United States |
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